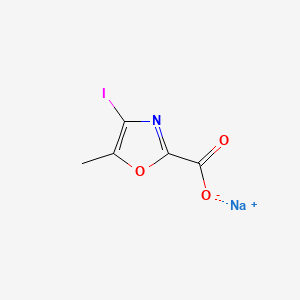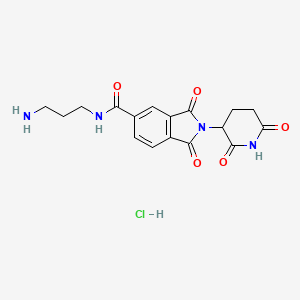![molecular formula C9H7N3O3 B6611122 methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate CAS No. 2383007-42-7](/img/structure/B6611122.png)
methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a type of heterocyclic compounds that have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidine derivatives are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación
MOPPC has been studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, MOPPC has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines. In medicinal chemistry, MOPPC has been studied for its potential as an anti-inflammatory agent and as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). In materials science, MOPPC has been studied for its potential use in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of MOPPC is not yet fully understood. However, it is believed that MOPPC may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation. By inhibiting the activity of COX-2, MOPPC may be able to reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOPPC are not yet fully understood. However, it is believed that MOPPC may be able to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, MOPPC may also be able to act as an antioxidant, which could potentially protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPPC has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective starting material for organic synthesis. In addition, it is relatively stable and can be stored for extended periods of time. However, it is important to note that MOPPC is a relatively toxic compound, and precautions should be taken to avoid exposure to it.
Direcciones Futuras
Given the potential applications of MOPPC, there are a number of future directions that could be explored. These include further research into its mechanism of action, its potential as an anti-inflammatory agent, and its potential use in the synthesis of polymers and other materials. In addition, further research could be conducted into its potential use as an antioxidant, as well as its potential use in the treatment of various diseases.
Métodos De Síntesis
MOPPC can be synthesized by a variety of methods. The most common method is the synthesis from 3-methyl-2-pyridinecarboxaldehyde and ethyl acetoacetate. This method involves the condensation of the two starting materials in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the desired product. Other methods for synthesizing MOPPC include the reaction of ethyl acetoacetate with 3-methyl-2-pyridinecarboxaldehyde in the presence of an amine base, such as triethylamine, and the reaction of ethyl acetoacetate with 2-pyridinecarboxaldehyde in the presence of an acid catalyst.
Propiedades
IUPAC Name |
methyl 4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)6-3-2-5-7(12-6)8(13)11-4-10-5/h2-4H,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJNXAWUXANLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)



![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)

